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3-Methylsulfanylpropyl hexanoate - 906079-63-8

3-Methylsulfanylpropyl hexanoate

Catalog Number: EVT-1752951
CAS Number: 906079-63-8
Molecular Formula: C10H20O2S
Molecular Weight: 204.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Methylsulfanylpropyl hexanoate is classified as a thioester, which is a type of organic compound formed from the reaction between a carboxylic acid and a thiol. It can be derived from natural sources or synthesized in laboratories. The compound is often studied in the context of its formation during fermentation processes in alcoholic beverages, where it contributes to the complex flavor profiles that characterize different spirits .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methylsulfanylpropyl hexanoate can be achieved through several methods, primarily involving the reaction of hexanoic acid with 3-methylthiopropanol. One common approach is as follows:

  1. Esterification Reaction: The reaction involves mixing 3-methylthiopropanol with hexanoic acid in the presence of an acid catalyst, typically sulfuric acid.
  2. Refluxing: The mixture is refluxed to facilitate the reaction, allowing water (a by-product) to be removed continuously.
  3. Purification: After completion, the product is purified using techniques such as distillation or chromatography to isolate 3-methylsulfanylpropyl hexanoate from unreacted starting materials and by-products.

This method highlights the importance of controlling reaction conditions such as temperature and time to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-methylsulfanylpropyl hexanoate is C₉H₁₈O₂S, indicating it contains nine carbon atoms, eighteen hydrogen atoms, two oxygen atoms, and one sulfur atom. The structural representation can be described as follows:

  • Molecular Structure: The compound features a propyl chain bonded to a methylthio group (–S–CH₃) at one end and an ester functional group (–COO–) at the other.
  • Structural Formula:
CH3 S CH3)CH2CH2COO CH2 CH2)4COOH\text{CH}_3\text{ S CH}_3)\text{CH}_2\text{CH}_2\text{COO CH}_2\text{ CH}_2)_4\text{COOH}

This structure plays a critical role in its chemical behavior and interactions within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

3-Methylsulfanylpropyl hexanoate can undergo various chemical reactions typical for thioesters:

  1. Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 3-methylthiopropanol and hexanoic acid.
  2. Transesterification: It can react with alcohols to form different esters, which is useful in modifying flavor profiles.
  3. Nucleophilic Attack: The carbonyl carbon in the thioester can be attacked by nucleophiles, leading to various derivatives.

These reactions are significant in flavor chemistry where modifications can enhance or alter sensory properties .

Mechanism of Action

Process and Data

The mechanism of action for 3-methylsulfanylpropyl hexanoate primarily involves its role as a flavor compound. During fermentation processes, yeast metabolizes sulfur-containing amino acids leading to the formation of thiols and thioesters like this compound. The mechanism can be summarized as follows:

  1. Yeast Metabolism: Yeast converts sugars into alcohol and carbon dioxide while producing sulfur compounds from amino acids.
  2. Formation of Thioesters: The interaction between alcohols (from fermentation) and carboxylic acids leads to the formation of thioesters, contributing to complex flavors.
  3. Flavor Release: Upon aging or heating processes (e.g., during whisky maturation), these compounds can release volatile components that enhance aroma profiles.

This biochemical pathway underscores the importance of 3-methylsulfanylpropyl hexanoate in food science .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic aroma associated with certain food products.
  • Boiling Point: Specific boiling points may vary based on purity but are generally around 200°C under atmospheric pressure.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Relatively stable under normal conditions but sensitive to extreme pH levels or high temperatures which may lead to degradation.

These properties are critical for applications in food science where stability during processing is essential .

Applications

Scientific Uses

3-Methylsulfanylpropyl hexanoate has several applications:

  • Flavoring Agent: Used extensively in the food industry for enhancing flavors in beverages like whisky and other fermented products.
  • Research Tool: Investigated for its role in biochemical pathways related to sulfur metabolism.
  • Aroma Chemistry Studies: Employed in studies focusing on volatile compounds that contribute to sensory experiences in food products.

These applications highlight its significance not only as a flavor compound but also as a subject of scientific inquiry into metabolic processes .

Properties

CAS Number

906079-63-8

Product Name

3-Methylsulfanylpropyl hexanoate

IUPAC Name

3-methylsulfanylpropyl hexanoate

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

InChI

InChI=1S/C10H20O2S/c1-3-4-5-7-10(11)12-8-6-9-13-2/h3-9H2,1-2H3

InChI Key

NZDCNAMVIRTJPL-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCCSC

Canonical SMILES

CCCCCC(=O)OCCCSC

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